molecular formula C17H19ClN2O3 B5748594 N-2-adamantyl-2-chloro-4-nitrobenzamide

N-2-adamantyl-2-chloro-4-nitrobenzamide

Cat. No.: B5748594
M. Wt: 334.8 g/mol
InChI Key: GRWHVEIFIABUPA-UHFFFAOYSA-N
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Description

N-2-Adamantyl-2-chloro-4-nitrobenzamide is a chemical reagent designed for research applications. This compound features an adamantyl moiety, a structural feature known to be useful in synthetic chemistry. Specifically, 2-adamantyl derivatives have been successfully employed as protective groups in peptide synthesis . The 2-adamantyloxycarbonyl group can protect the epsilon-amino group of lysine and the hydroxyl group of tyrosine, while the 2-adamantyl ester can protect the beta-carboxyl group of aspartic acid, facilitating the construction of complex peptide segments . The nitro-aromatic component of the structure is also of significant interest; for instance, the 2-nitrobenzenesulfonyl (Ns) group is recognized in contemporary research for its role in enabling racemization-free peptide bond formation, which is critical for the diastereoselective synthesis of advanced peptidomimetics . As such, this compound serves as a valuable building block for researchers in medicinal and synthetic chemistry, particularly in the development of novel, conformationally constrained peptide analogues. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-adamantyl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-15-8-13(20(22)23)1-2-14(15)17(21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWHVEIFIABUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Adamantyl vs. Morpholine-containing analogues (e.g., N-[4-Chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide) exhibit increased polarity due to the oxygen-rich ring, which may enhance aqueous solubility relative to adamantyl derivatives .

In contrast, analogues like 4MNB (4-bromo-2-nitrophenyl) place substituents in positions that may alter electronic density distribution .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-2-adamantyl-2-chloro-4-nitrobenzamide with high purity?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution between 2-adamantylamine and 2-chloro-4-nitrobenzoyl chloride. Optimize reaction conditions by using anhydrous dichloromethane as the solvent, triethylamine (1.5 eq) as a base, and a reaction temperature of 0–5°C to minimize side reactions like hydrolysis of the acyl chloride. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
  • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^{13}C NMR (e.g., adamantyl protons at δ 1.6–2.1 ppm and nitro group resonance at δ 8.2–8.4 ppm) .

Q. How can spectroscopic techniques differentiate this compound from structurally similar amides?

  • Approach : Use a combination of:

  • IR spectroscopy : Identify the nitro group (asymmetric stretching at ~1520 cm1^{-1}, symmetric at ~1350 cm1^{-1}) and amide carbonyl (C=O stretch at ~1650 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS should show [M+H]+^+ with accurate mass matching the molecular formula (C17_{17}H19_{19}ClN2_2O3_3). Fragmentation patterns (e.g., loss of NO2_2 or adamantyl groups) aid in structural confirmation .
    • Contrast : Unlike simpler benzamides, the adamantyl moiety introduces steric shielding, altering NMR splitting patterns (e.g., broadened aromatic proton signals due to restricted rotation) .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Analysis : The meta -chloro and para -nitro groups create a strongly electron-deficient aromatic ring, directing NAS to the ortho position relative to the nitro group. Computational studies (e.g., DFT with B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .
  • Experimental validation : React with sodium methoxide (MeONa) in DMF at 80°C. Monitor reaction progress via TLC and characterize products (e.g., methoxy substitution at C-6) using 19^{19}F NMR (if fluorinated nucleophiles are used) or X-ray crystallography .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s stability under acidic conditions?

  • Case study : DFT calculations (using M06-2X/cc-pVTZ) may predict hydrolysis of the amide bond under strong acid (e.g., HCl), but experimental data might show stability due to steric protection from the adamantyl group.
  • Resolution : Perform controlled stability assays (e.g., 1M HCl, 25°C, 24h) with LC-MS monitoring. Use ab initio molecular dynamics (AIMD) simulations to account for solvation and steric effects, which static DFT models may overlook .

Q. How can the biological activity of this compound be rationalized in structure-activity relationship (SAR) studies?

  • Methodology :

  • In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) due to the nitro group’s electron-withdrawing properties enhancing binding to ATP pockets.
  • SAR rationale : Compare with analogs lacking the adamantyl group; the bulky adamantane may improve membrane permeability (logP calculations) but reduce solubility. Use QSAR models incorporating polar surface area (PSA) and Hansch parameters .
    • Data interpretation : Correlate IC50_{50} values with computational docking scores (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with nitro group) .

Methodological Resources

Q. What computational protocols are recommended for modeling the electronic structure of this compound?

  • Protocol :

Geometry optimization : Use B3LYP/6-31G(d) for initial structure refinement.

Frequency analysis : Confirm absence of imaginary frequencies to ensure a true energy minimum.

TD-DFT : Predict UV-Vis spectra (CAM-B3LYP/def2-TZVP) and compare with experimental λmax_{\text{max}} values (e.g., ~310 nm for nitro-aromatic transitions) .

  • Software : Gaussian 16 or ORCA for calculations; VMD for visualization .

Q. How to design a crystallization screen for obtaining high-quality single crystals of this compound?

  • Strategy :

  • Solvent selection : Use mixed solvents (e.g., chloroform/hexane) to balance solubility and slow evaporation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C over 48h.
  • Additives : Introduce 5% DMSO to disrupt π-π stacking and promote crystal growth .
    • Validation : X-ray diffraction (Cu-Kα radiation) with SHELXL for structure refinement. Check for Rint_{\text{int}} < 5% and completeness > 98% .

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